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Compound of Interest

Compound Name: Erk-cliptac

Cat. No.: B12395120 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a chemical probe is paramount to interpreting experimental results and predicting potential

therapeutic applications. This guide provides a comprehensive evaluation of Erk-cliptac's

selectivity by comparing its warhead to a panel of alternative ERK inhibitors. The data

presented herein is compiled from publicly available sources and is intended to facilitate an

objective assessment of these molecules.

Erk-cliptac is a proteolysis-targeting chimera (PROTAC) that induces the degradation of

Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Its mechanism relies on a "warhead"

that covalently binds to ERK, tethered to a ligand that recruits an E3 ubiquitin ligase. The

selectivity of Erk-cliptac is therefore largely dictated by the selectivity of its covalent warhead.

While specific quantitative kinome-wide screening data for the Erk-cliptac warhead, referred to

as "Probe 1," is not publicly available, reports indicate it possesses a favorable selectivity

profile at lower concentrations, which diminishes at higher concentrations.

To provide a robust comparison, this guide includes data from CC-90003, another covalent

ERK1/2 inhibitor, as a surrogate to represent the potential selectivity profile of a covalent ERK

inhibitor. This is juxtaposed with data from several well-characterized reversible ERK inhibitors.
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The following tables summarize the on-target potency and off-target selectivity of various ERK

inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be

approached with caution, as experimental conditions can vary between studies.

Table 1: On-Target Potency of ERK Inhibitors

Inhibitor Target(s) IC50 / Ki (nM) Assay Type

Erk-cliptac warhead

(Probe 1)
ERK1/2 Sub-micromolar GI50 Cell-based

CC-90003 (Covalent) ERK1/2 IC50: 10-20 Biochemical

Ulixertinib (BVD-523) ERK1/ERK2 Ki: <0.3 Biochemical

Ravoxertinib (GDC-

0994)
ERK1/ERK2 IC50: 1.1/0.3 Biochemical

SCH772984 ERK1/ERK2 IC50: 4/1 Cell-free

LY3214996 ERK1/ERK2 IC50: 5 Biochemical

VX-11e ERK1/ERK2 IC50: 17/15 Cell-free

FR180204 ERK1/ERK2 Ki: 310/140 Biochemical

Table 2: Off-Target Selectivity Profile of ERK Inhibitors
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Inhibitor Kinase Panel Size
Key Off-Target Kinases
(>50% inhibition at 1 µM
unless noted)

Erk-cliptac warhead (Probe 1) Not specified

Good selectivity at low

concentrations, lost at higher

concentrations (qualitative)

CC-90003 (Covalent) 258 (Biochemical)

KDR, FLT3, PDGFRα (>80%

inhibition) and 14 other

kinases

194 (Cellular)
MKK4, MKK6, FAK (>80%

inhibition)

Ulixertinib (BVD-523) Not specified ERK8

Ravoxertinib (GDC-0994) Not specified p90RSK (downstream kinase)

SCH772984 300
CLK2, FLT4, GSG2, MAP4K4,

MINK1, PRKD1, TTK

LY3214996 Not specified Highly selective

VX-11e Not specified
Aurora kinase A, GSK-3,

CDK2, FLT3, ROCK1, JNK3

FR180204 7

p38α (30-fold less potent), No

activity against MEK1, MKK4,

IKKα, PKCα, Src, Syc, PDGFα

at <30 µM

Signaling Pathways and Experimental Workflows
To understand the context of ERK inhibition and the methods used to evaluate selectivity, the

following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for

kinase inhibitor profiling.
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Figure 1. Simplified MAPK/ERK signaling pathway indicating the point of intervention for ERK

inhibitors.
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Figure 2. Generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor

selectivity. Below are representative protocols for key experiments used to characterize the

selectivity of ERK inhibitors.
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In Vitro Kinase Profiling (Kinome Scan)
This assay is designed to determine the selectivity of a compound by screening it against a

large panel of purified kinases.

Materials:

Purified, recombinant kinases (a diverse panel of >400 is recommended).

Specific peptide or protein substrates for each kinase.

Test compound (e.g., Erk-cliptac warhead, alternative inhibitors) stock solution (e.g., 10 mM

in DMSO).

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT).

[γ-³³P]ATP or fluorescently labeled ATP analog.

ATP solution.

Multi-well plates (e.g., 384-well).

Filter plates (for radiometric assays) or fluorescence plate reader.

Procedure:

Prepare serial dilutions of the test compound in DMSO. A common screening concentration

is 1 µM.

In the wells of a multi-well plate, add the kinase reaction buffer.

Add the specific kinase to each designated well.

Add the test compound or DMSO (vehicle control) to the wells.

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for

inhibitor binding.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12395120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the kinase reaction by adding a mixture of the specific substrate and ATP

(radiolabeled or fluorescently tagged). The ATP concentration should be close to the Km for

each kinase to ensure accurate IC50 determination.

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves

washing the filter plates and measuring radioactivity using a scintillation counter. For

fluorescence-based assays, measure the signal using a plate reader.

Calculate the percentage of kinase activity inhibition for the test compound relative to the

DMSO control.

Cellular Target Engagement Assay (e.g., Western Blot
for Phospho-Substrates)
This experiment confirms that the inhibitor engages and blocks the activity of ERK1/2 within a

cellular context by measuring the phosphorylation of a direct downstream substrate, such as

p90 ribosomal S6 kinase (RSK).

Materials:

Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma cells with BRAF

V600E mutation).

Cell culture medium and supplements.

Test compound.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.
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Transfer buffer.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-phospho-RSK (p90RSK), anti-total RSK, anti-phospho-ERK1/2, anti-

total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system for chemiluminescence detection.

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).

Include a DMSO vehicle control.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.

Strip the membrane and re-probe with antibodies for total RSK, phospho-ERK, total ERK,

and the loading control to ensure equal protein loading and to assess the effect on the direct

target.

Conclusion
The selectivity of an ERK inhibitor is a critical determinant of its utility as a research tool and its

potential as a therapeutic agent. While Erk-cliptac, through its covalent warhead, offers a

novel mechanism for targeting ERK1/2 via degradation, a comprehensive, publicly available

quantitative analysis of its kinome-wide selectivity is currently lacking. The available data

suggests good selectivity at lower concentrations. For researchers considering the use of Erk-
cliptac, it is advisable to perform in-house selectivity profiling and to use the lowest effective

concentration to minimize off-target effects.

In comparison, several reversible ERK inhibitors, such as ulixertinib and ravoxertinib, have

been reported to be highly selective. Others, like SCH772984 and VX-11e, have well-defined

off-target profiles. The covalent inhibitor CC-90003 also demonstrates a high degree of

selectivity with a few identified off-target kinases. The choice of an appropriate ERK inhibitor

will depend on the specific experimental context, the desired mechanism of action (inhibition

vs. degradation), and the tolerance for potential off-target activities. This guide provides a

foundational dataset to aid in this critical decision-making process.

To cite this document: BenchChem. [Evaluating the Selectivity of Erk-cliptac: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395120#evaluating-the-selectivity-of-erk-cliptac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395120?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

